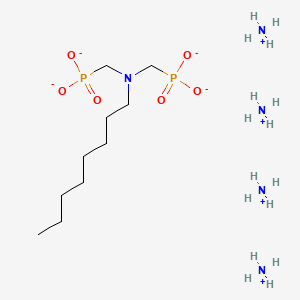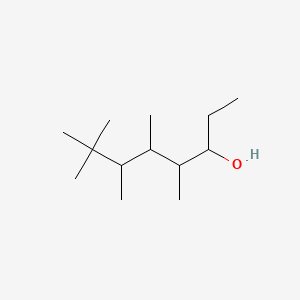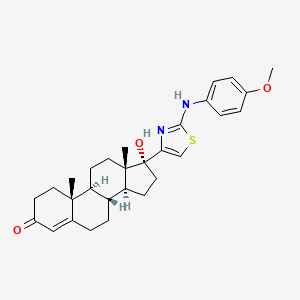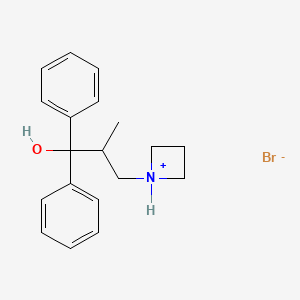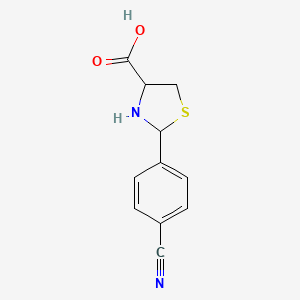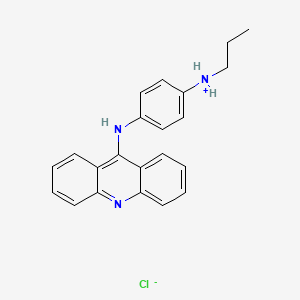
Hydroxydimethylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxydimethylbenzenesulfonic acid is an organic compound that belongs to the class of sulfonic acids. It is characterized by the presence of a hydroxyl group and two methyl groups attached to a benzene ring, along with a sulfonic acid group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxydimethylbenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of dimethylbenzene (xylene) using sulfur trioxide and fuming sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group onto the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous reactors where dimethylbenzene is reacted with sulfur trioxide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxydimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate salt.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonate salts.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Hydroxydimethylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroxydimethylbenzenesulfonic acid involves its interaction with specific molecular targets. For instance, in the context of enzyme inhibition, the compound binds to the active site of the enzyme, preventing its normal function. This interaction can be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Comparison with Similar Compounds
Hydroxydimethylbenzenesulfonic acid can be compared with other sulfonic acids and phenolic compounds:
Similar Compounds: Benzenesulfonic acid, p-toluenesulfonic acid, and phenols like hydroxybenzoic acid
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable reagent in organic synthesis, a potential therapeutic agent in medicine, and an important industrial chemical.
Properties
CAS No. |
40892-38-4 |
|---|---|
Molecular Formula |
C8H10O4S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-hydroxy-2,3-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10O4S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4,9H,1-2H3,(H,10,11,12) |
InChI Key |
ZXPLMIDGCZOIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


